

An In-depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (DPPP)

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of the organophosphorus compound 1,3-Bis(diphenylphosphino)propane, commonly known as **DPPP**. **DPPP** is a widely utilized bidentate phosphine ligand in coordination chemistry and homogeneous catalysis, valued for its ability to form stable chelate rings with various transition metals.

Structure and Properties

DPPP is a white, crystalline solid that is soluble in many organic solvents but insoluble in water. It is known to be slightly sensitive to air, with the potential to oxidize to its phosphine oxide derivative.

Chemical Structure:

The structure of **DPPP** consists of two diphenylphosphino groups linked by a three-carbon propane backbone. This flexible backbone allows it to act as a chelating ligand, forming a stable six-membered ring with a metal center.

Molecular Formula: C27H26P2

Molar Mass: 412.45 g/mol



A summary of the key physical and chemical properties of **DPPP** is presented in the table below.

Property	Value
Appearance	White solid
Melting Point	63-65 °C
Solubility	Soluble in organic solvents, insoluble in water
Air Sensitivity	Slightly air-sensitive
Natural Bite Angle	91°

The spectroscopic signature of **DPPP** is crucial for its characterization. The following tables summarize its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Table 1: NMR Spectroscopic Data of **DPPP**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
31 p	-17.4	Singlet	-
¹ H	7.20-7.45	Multiplet	-
2.35	Multiplet	-	
1.85	Multiplet	-	-
13C	138.8	Doublet	J(C,P) = 14.5 Hz
132.8	Singlet	-	
128.6	Singlet	-	
128.4	Doublet	J(C,P) = 6.8 Hz	_
31.5	Triplet	J(C,P) = 6.5 Hz	-
25.1	Triplet	J(C,P) = 6.0 Hz	



Table 2: Infrared (IR) Spectroscopic Data of DPPP

Wavenumber (cm ⁻¹)	Vibrational Mode
3050-3070	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
1480, 1435	P-Ph (Phenyl) stretch
1095	P-C stretch
740, 695	C-H out-of-plane bend

The precise molecular geometry of **DPPP** has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles.

Table 3: Selected Bond Lengths and Angles for DPPP

Bond/Angle	Value
P-C (phenyl)	1.83 - 1.85 Å
P-C (alkyl)	1.84 - 1.86 Å
C-C (propyl)	1.52 - 1.54 Å
C-P-C Angle	101.5 - 103.5°
P-C-C Angle	112.0 - 114.0°
C-C-C Angle	110.0 - 112.0°

Experimental Protocols

This section details the synthetic procedures for **DPPP** and a common transition metal complex, [NiCl₂(**dppp**)].

DPPP can be synthesized via the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane. A common and effective method is presented below.[1]



Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of lithium diphenylphosphide (Ph₂PLi) in tetrahydrofuran (THF). This is typically generated in situ by the reaction of chlorodiphenylphosphine with lithium metal.
- To the stirred solution of Ph₂PLi at 0 °C, add a solution of 1,3-dichloropropane in THF dropwise over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- Cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product is then purified by recrystallization from ethanol to yield **DPPP** as a white solid.

This complex is a versatile catalyst for various cross-coupling reactions. Its preparation is straightforward.[2]

Reaction: $NiCl_2 \cdot 6H_2O + Ph_2P(CH_2)_3PPh_2 \rightarrow [NiCl_2(dppp)] + 6 H_2O$

Procedure:

- To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 2-propanol, add a solution of 1,3-bis(diphenylphosphino)propane (**DPPP**) in 2-propanol in equimolar amounts.
- Stir the resulting mixture at room temperature. A bright orange-red precipitate of [NiCl₂(dppp)] will form.

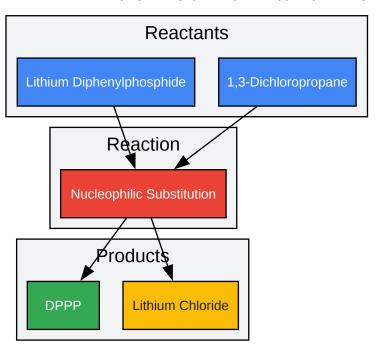


- Collect the solid by filtration, wash with 2-propanol, and then with a small amount of diethyl ether.
- Dry the product under vacuum to yield the [NiCl2(dppp)] complex as a crystalline powder.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the **DPPP** ligand.

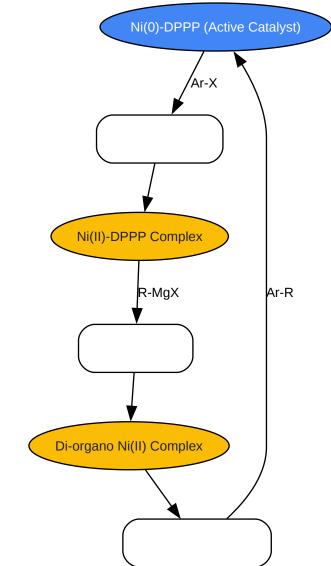
Synthesis of 1,3-Bis(diphenylphosphino)propane (DPPP)



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Caption: Synthetic pathway for **DPPP**.





Simplified Catalytic Cycle for Kum-ada Coupling

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Caption: Kumada coupling catalytic cycle.

Applications in Research and Development

DPPP is a cornerstone ligand in the development of homogeneous catalysts for a variety of organic transformations critical to pharmaceutical and materials science research.

 Cross-Coupling Reactions: DPPP-ligated nickel and palladium complexes are highly effective catalysts for Kumada, Suzuki, and Heck cross-coupling reactions, which are



fundamental methods for the formation of carbon-carbon bonds.[1]

- Polymerization: Palladium(II) complexes containing DPPP are used to catalyze the copolymerization of carbon monoxide and ethylene to produce polyketones.
- Asymmetric Catalysis: Chiral analogues of DPPP have been developed for use in asymmetric synthesis, enabling the stereoselective formation of desired enantiomers, a critical aspect of drug development.

The versatility and effectiveness of **DPPP** ensure its continued importance in the fields of catalysis and synthetic chemistry. Its well-understood coordination chemistry and the tunability of its electronic and steric properties make it an invaluable tool for the development of novel and efficient chemical transformations.

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References

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